Home > Products > Screening Compounds P76850 > 6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide
6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide -

6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Catalog Number: EVT-4297058
CAS Number:
Molecular Formula: C21H22BrN3O2
Molecular Weight: 428.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of substituted quinolin-4-amines, structurally related to the compound , is described in paper []. This methodology involves a two-step process:

Molecular Structure Analysis

For instance, paper [] describes the crystal structure of rhodium and iridium complexes containing a dimethylaminoethyl-substituted cyclopentadienyl ligand. This paper provides insights into the coordination chemistry and structural features associated with the dimethylaminoethyl group.

Similarly, paper [] focuses on the synthesis and characterization of a naphthalene derivative containing a dimethylaminoethyl sulfamoyl group. This study utilizes various NMR techniques, including gCOSY, TOCSY, gHSQC, and gHMBC, to elucidate the structure and differentiate between closely related protons and carbons.

Chemical Reactions Analysis

For example, paper [] investigates the metabolic fate of a benzothiazepine derivative, highlighting various metabolic transformations such as deacetylation, N-demethylation, O-demethylation, hydroxylation, and N-oxidation. These reactions provide valuable information about the potential metabolic pathways of similar compounds containing similar functional groups.

Mechanism of Action
  • Paper []: Discusses the antagonistic activity of substituted 2-arylquinolin-4-amines against immunostimulatory CpG-ODNs, suggesting their potential role in modulating immune responses.
  • Paper []: Describes the development of a dopamine D(3) receptor antagonist based on a tetrahydroisoquinoline scaffold. This study highlights the importance of structural modifications in achieving desired pharmacological properties.
  • Paper []: Explores the in vivo characterization of a novel ATP-sensitive potassium channel opener, providing insights into its bladder selectivity and potential therapeutic applications.

Antagonistic Activity against Immunostimulatory CpG-ODNs

Paper [] describes the synthesis and biological evaluation of various substituted 2-aryl-4-[[2-(dimethylamino)ethyl]amino]quinolines as antagonists of immunostimulatory CpG-ODNs. These compounds were found to inhibit the immunostimulatory effects of CpG-ODNs with varying potencies.

5-HT1A Receptor Ligand Activity

Paper [] focuses on the development of isoindol-1-one analogues as potential ligands for 5-HT1A receptors. These compounds were designed to improve upon the in vivo stability of a previously reported 5-HT1A receptor antagonist.

ATP-Sensitive Potassium Channel Opener Activity

Paper [] investigates the in vivo characterization of a novel dihydropyridine ATP-sensitive potassium (KATP) channel opener. This compound exhibited potent inhibitory effects on unstable bladder contractions with improved bladder selectivity compared to other KATP channel openers.

Antibacterial Activity

Paper [] reports the synthesis and in vitro antibacterial evaluation of novel pyrimidothiazinoquinoxaline derivatives. These compounds showed moderate antibacterial activity against various bacterial strains.

N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)

  • Compound Description: DACA is a tricyclic DNA-intercalating agent with documented in vivo activity against leukemia and solid tumors. [] Its mechanism of action involves interaction with both topoisomerase I and topoisomerase II-DNA complexes, potentially contributing to its cytotoxicity and ability to overcome multidrug resistance. [] DACA has undergone Phase I and II clinical trials due to its novel mechanism and antitumor activity. []

(9-methoxyphenazine)-1-carboxamide (SN 23490)

  • Compound Description: SN 23490 represents a class of phenazine carboxamides identified as "minimal intercalators" due to their smaller aromatic region. [] Despite exhibiting potent in vitro cytotoxicity (IC50 0.4-0.6 μM), SN 23490, like other tricyclic carboxamides, faces challenges with extravascular distribution. [] Studies have shown it to have a more favorable distribution and metabolic stability compared to DACA, making it a potential candidate for further development as an anticancer agent. []

2-(4-pyridyl)quinoline-8-carboxamide (SN 23719)

    dibenzo[1,4]dioxin-1-carboxamide (SN 23935)

    • Compound Description: SN 23935, classified as a dibenzodioxin carboxamide, is designed as a "minimal intercalator" due to its reduced aromatic core. [] While it displays cytotoxicity in vitro, its potency is lower compared to other tricyclic carboxamides (IC50 24-36 μM). [] Its extravascular distribution poses a limitation, similar to other compounds in this class. []

    Substituted 2-arylquinolin-4-amines

    • Compound Description: This group of compounds encompasses a variety of 2-arylquinolin-4-amines, including those with diverse substituents at the 2-aryl and 4-amino positions. These compounds exhibit potent antagonistic activity against immunostimulatory CpG-containing oligodeoxynucleotides (CpG-ODN), which are known to trigger immune responses in vertebrates. [] The presence of a fluorine atom at position 6 of the quinoline ring was found to decrease the activity, while compounds without a trifluoromethyl group generally showed higher activity. []

    Diltiazem

    • Compound Description: Diltiazem is a benzothiazepine derivative widely used as a calcium channel blocker in cardiovascular therapy. []
    • Relevance: While the specific structure of diltiazem is not provided, its mention as a pharmaceutically active benzothiazepine derivative is relevant because it highlights the therapeutic potential of compounds within this class. The research paper focuses on the synthesis of a 3-hydroxy-benzothiazepine-4-(5H)-one derivative, which could potentially serve as an intermediate in the synthesis of diltiazem or other biologically active benzothiazepines. [] This connection to a clinically relevant drug underscores the importance of exploring the synthesis and properties of novel benzothiazepine derivatives, even if they are not directly structurally related to 6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide.

    Properties

    Product Name

    6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

    IUPAC Name

    6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

    Molecular Formula

    C21H22BrN3O2

    Molecular Weight

    428.3 g/mol

    InChI

    InChI=1S/C21H22BrN3O2/c1-25(2)10-9-23-21(26)18-13-20(14-5-4-6-16(11-14)27-3)24-19-8-7-15(22)12-17(18)19/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)

    InChI Key

    UMZXGULEIIULDN-UHFFFAOYSA-N

    SMILES

    CN(C)CCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC(=CC=C3)OC

    Canonical SMILES

    CN(C)CCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC(=CC=C3)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.